Benzene;methane
CAS No.: 160256-83-7
Cat. No.: VC19120143
Molecular Formula: C7H10
Molecular Weight: 94.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160256-83-7 |
|---|---|
| Molecular Formula | C7H10 |
| Molecular Weight | 94.15 g/mol |
| IUPAC Name | benzene;methane |
| Standard InChI | InChI=1S/C6H6.CH4/c1-2-4-6-5-3-1;/h1-6H;1H4 |
| Standard InChI Key | DJNWYFARZKDJEE-UHFFFAOYSA-N |
| Canonical SMILES | C.C1=CC=CC=C1 |
Introduction
Structural and Chemical Properties of Benzene and Methane
Benzene: Aromaticity and Reactivity
Benzene’s hexagonal structure, with delocalized π-electrons, confers exceptional stability and unique reactivity. Its resonance energy of 152 kJ mol⁻¹ explains resistance to addition reactions, favoring electrophilic substitution . Key derivatives, such as toluene (methylbenzene), arise from substitutions at the benzene ring, often via Friedel-Crafts alkylation . For instance, benzyl chloride reacts with benzene in the presence of AlCl₃ to form diphenylmethane, a benzhydryl compound :
The methylene group in diphenylmethane exhibits mild acidity (pKₐ = 32.2), enabling deprotonation by strong bases like NaNH₂ to form carbanions for alkylation .
Methane: Stability and Bond Energy
Phase Equilibria in Benzene-Methane Systems
Experimental vapor-liquid equilibrium (VLE) data for methane-benzene mixtures reveal complex phase behavior under varying temperatures (188–348 K) and pressures (up to 13 MPa) . At 348 K and 9.6 MPa, methane’s mole fraction in the liquid phase reaches 0.165, while benzene’s vapor-phase concentration is 0.0386 . Below 279 K, solid-phase formation precludes liquid-vapor equilibrium, critical for natural gas processing where methane solubility in aromatics affects pipeline integrity .
Table 1: Phase Compositions for Methane (1) + Benzene (2) at 348.15 K
| Pressure (MPa) | x₁ (Liquid) | y₂ (Vapor) |
|---|---|---|
| 2.337 | 0.037 | 0.0494 |
| 4.496 | 0.079 | 0.0341 |
| 6.691 | 0.119 | 0.0325 |
| 9.615 | 0.165 | 0.0386 |
Catalytic Methylation of Benzene with Methane
Cobalt-loaded MFI zeolites (Co/MFI) catalyze the direct methylation of benzene with methane to toluene at 773 K, achieving optimal activity at Co/Al = 0.6 . Isotope labeling (¹³CH₄) confirms methane’s methyl group incorporation into toluene, disproving side reactions like hydrogenolysis . Lewis-acidic Co²⁺ sites, atomically dispersed on zeolite exchange sites, activate methane via σ-bond metathesis, while benzene adsorbs on Brønsted acid sites . The reaction proceeds as:
Despite thermodynamic challenges (ΔG° = +41.94 kJ mol⁻¹ at 773 K), kinetic control via continuous-flow systems enhances toluene selectivity .
Theoretical Pathways for Methane-to-Benzene Conversion
Density functional theory (DFT) studies identify unimolecular dehydrogenation as the dominant pathway for methane conversion to benzene in chemical vapor infiltration (CVI) . Initial steps involve methane dehydrogenation to CH₃·, followed by coupling to form C₂H₄, which undergoes cyclization to benzene via Diels-Alder intermediates . Rate constants, calculated using transition state theory (TST) with Wigner tunneling corrections, show Arrhenius pre-exponential factors of ~10¹⁴ cm³ mol⁻¹ s⁻¹ for key steps .
Industrial and Environmental Implications
Methane’s functionalization to benzene or toluene addresses both energy storage (converting gaseous methane to liquid aromatics) and pollution mitigation (utilizing flare gas) . Conversely, benzene’s environmental persistence necessitates stringent handling, as its solubility in liquid methane poses risks in low-temperature industrial processes .
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